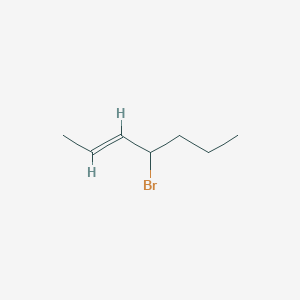

4-Bromo-2-heptene

Description

Historical Context and Initial Synthetic Challenges Associated with 4-Bromo-2-heptene

The journey to synthesize and purify specific isomers of halogenated alkenes like 4-bromo-2-heptene has been fraught with challenges, reflecting the broader evolution of synthetic organic chemistry.

Early attempts to synthesize 4-bromo-2-heptene, such as the allylic bromination of 2-heptene (B165337), were often complicated by a lack of selectivity. A notable procedure published in Organic Syntheses in 1963 describes the reaction of 2-heptene with N-bromosuccinimide (NBS) to produce 4-bromo-2-heptene. orgsyn.org However, research has since shown that such reactions are not as straightforward as once believed. winona.edu

The primary challenge lies in the formation of a resonance-stabilized allylic radical intermediate. winona.edu When a hydrogen atom is abstracted from the C4 position of 2-heptene, the resulting radical has two non-equivalent resonance structures. This means the bromine radical can attack either carbon C4 or C2, leading to a mixture of constitutional isomers: 4-bromo-2-heptene and 2-bromo-3-heptene. winona.eduwinona.edu Studies on the analogous reaction with trans-2-hexene (B1208433) have confirmed that a mixture of products is indeed formed, with 4-bromo-2-hexene and 2-bromo-3-hexene being the major components. winona.edu

Separating these closely related isomers, along with potential E/Z stereoisomers, would have been a formidable task with the purification technologies of the mid-20th century, which largely relied on fractional distillation. This inherent lack of regioselectivity meant that obtaining isomerically pure 4-bromo-2-heptene was a significant hurdle. winona.edu In fact, a 2017 study highlighted that trans-4-bromo-2-heptene had never been synthesized in pure form and undertook a multi-step approach to achieve this, underscoring the persistent challenges. winona.edu

The difficulties encountered in the synthesis of specific bromoalkenes spurred the development of more refined and selective synthetic methods. A pivotal moment in the synthesis of allylic bromides was the development of the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator. mychemblog.comwikipedia.org NBS proved to be a more convenient and selective reagent than molecular bromine (Br₂), which tends to add across the double bond. masterorganicchemistry.commasterorganicchemistry.com The key advantage of NBS is that it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which favors allylic substitution over electrophilic addition. organic-chemistry.orgjove.com

The mechanism, clarified by Paul Goldfinger in 1953, involves a radical chain process where a bromine radical abstracts an allylic hydrogen. wikipedia.orgscientificupdate.com This understanding was crucial for controlling the reaction's outcome. Over the decades, further advancements have emerged, including:

The use of alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to improve selectivity. scientificupdate.com

The development of catalytic methods, including palladium-catalyzed cross-coupling reactions and metallaphotoredox catalysis, which allow for the direct and selective functionalization of C-H bonds in alkenes. organic-chemistry.orgnih.govrsc.org

Catalytic cross-metathesis reactions for the direct synthesis of Z-alkenyl halides. nih.gov

These modern techniques offer far greater control over regioselectivity and stereoselectivity, addressing many of the challenges faced by early chemists. nih.gov

Significance of 4-Bromo-2-heptene as a Chiral and Halogenated Building Block in Organic Chemistry

The dual functionality of 4-bromo-2-heptene makes it a potentially valuable, though underutilized, intermediate in organic synthesis.

Halogenated Moiety : The bromine atom serves as a versatile functional handle. It is a good leaving group in nucleophilic substitution reactions and can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include classic transformations like the formation of Grignard reagents and modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. vulcanchem.comthieme-connect.de

Chiral Center : The carbon atom to which the bromine is attached (C4) is a stereocenter. A molecule is chiral if it is non-superimposable on its mirror image, a property often conferred by a carbon atom bonded to four different groups. vaia.com Access to enantiomerically pure forms of 4-bromo-2-heptene would allow for the synthesis of complex chiral molecules, a critical endeavor in fields like medicinal chemistry where the biological activity of a molecule can depend on its specific stereochemistry. vaia.comrsc.org The synthesis of nonracemic allylic boronates from bromoalkenes highlights the utility of such chiral building blocks. organic-chemistry.org

The combination of these features in a single molecule allows for sequential and stereocontrolled transformations, making it a powerful tool for building molecular complexity.

Research Imperatives and Current Challenges in 4-Bromo-2-heptene Chemistry

Despite the evolution of synthetic methods, challenges and research imperatives remain in the chemistry of 4-bromo-2-heptene and related halogenated alkenes.

A primary challenge is achieving complete control over regio- and stereoselectivity during synthesis. As discussed, radical bromination of 2-heptene leads to isomeric mixtures. winona.eduwinona.edu While modern methods offer improvements, the development of catalytic, enantioselective methods to directly synthesize a single isomer of 4-bromo-2-heptene from simple precursors remains a significant goal. Such methods would provide efficient access to this chiral building block without the need for classical resolution or chiral auxiliaries.

Another area of focus is expanding the reaction scope of 4-bromo-2-heptene in modern synthetic transformations. While it is a logical substrate for cross-coupling reactions, detailed studies exploring its reactivity and utility in a broad range of such transformations are limited. Investigating its performance in various catalytic cycles could unlock new synthetic pathways.

Finally, the inherent stability of halogenated alkenes can be a concern. Allylic bromides can be susceptible to rearrangement and elimination reactions, complicating their handling and purification. Developing robust protocols that minimize these side reactions is crucial for their practical application in multi-step syntheses.

Structure

3D Structure

Properties

Molecular Formula |

C7H13Br |

|---|---|

Molecular Weight |

177.08 g/mol |

IUPAC Name |

(E)-4-bromohept-2-ene |

InChI |

InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+ |

InChI Key |

PZCKKTZCRIZAKZ-HWKANZROSA-N |

Isomeric SMILES |

CCCC(/C=C/C)Br |

Canonical SMILES |

CCCC(C=CC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Heptene

Direct Halogenation Reactions of 2-Heptene (B165337)

Direct halogenation of 2-heptene presents a straightforward route to 4-bromo-2-heptene. However, the presence of multiple reactive sites in the alkene necessitates careful consideration of reaction conditions to achieve the desired product selectivity.

Allylic Bromination using N-Bromosuccinimide (NBS)

A common and effective method for the synthesis of 4-bromo-2-heptene is the allylic bromination of 2-heptene using N-Bromosuccinimide (NBS). askfilo.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the carbon adjacent to the double bond. mychemblog.commasterorganicchemistry.com The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl4) and is initiated by light or a radical initiator. mychemblog.comcommonorganicchemistry.com

The mechanism of allylic bromination with NBS proceeds through a free-radical chain reaction. mychemblog.comchemistrysteps.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator like benzoyl peroxide or AIBN, or by UV light. mychemblog.comlibretexts.org This generates a bromine radical (Br•).

The bromine radical then abstracts a hydrogen atom from one of the allylic positions of 2-heptene (C1 or C4). askfilo.com This abstraction leads to the formation of a resonance-stabilized allylic radical. masterorganicchemistry.com The stability of this radical is a key driving force for the reaction. chemistrysteps.com The allylic radical of 2-heptene has two resonance structures, which means the unpaired electron is delocalized over two carbon atoms. chemistrysteps.comlibretexts.org

The allylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the final product, 4-bromo-2-heptene, and a new bromine radical that continues the chain reaction. masterorganicchemistry.comchemistrysteps.com The low concentration of Br2 is maintained by the reaction of hydrogen bromide (HBr), a byproduct of the hydrogen abstraction step, with NBS. chemistrysteps.comlibretexts.org This controlled generation of Br2 is crucial to prevent the competing ionic addition of bromine to the double bond. masterorganicchemistry.comchadsprep.com

A significant challenge in the allylic bromination of 2-heptene is controlling the regioselectivity. Because the intermediate allylic radical has two non-equivalent resonance sites, the bromine atom can attach to either site, leading to a mixture of isomeric products. winona.edu The primary products are 4-bromo-2-heptene and 2-bromo-3-heptene. winona.edu

The distribution of these products is influenced by the relative stability of the two contributing resonance structures of the allylic radical. winona.edu Both resonance structures are secondary, which suggests that the two isomeric bromides may be formed in comparable amounts. winona.edu Studies have shown that the reaction of trans-2-heptene (B81623) with NBS can yield a mixture of products, highlighting the challenge of achieving high regioselectivity. winona.edu In some cases, allylic rearrangement can occur, where the double bond shifts, leading to further isomeric products. masterorganicchemistry.com For instance, the reaction of 1-hexene with NBS has been shown to yield the rearranged product, 1-bromo-2-hexene, as the major product. winona.edu

| Starting Alkene | Major Products | Relative Yield (%) |

|---|---|---|

| 1-Hexene | 1-Bromo-2-hexene (E/Z) | 56 |

| 3-Bromo-1-hexene | 10 | |

| 3-Hexene | 4-Bromo-2-hexene | 58 |

| 2-Bromo-3-hexene | 41 | |

| trans-2-Hexene (B1208433) | 4-Bromo-2-hexene | 50 |

| 2-Bromo-3-hexene | 32 |

The selectivity of allylic bromination can be influenced by several factors, including the choice of initiator, solvent, and reaction temperature. mychemblog.commanac-inc.co.jp

Initiators: Radical initiators like benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN) are commonly used to facilitate the formation of the initial bromine radical. mychemblog.comcommonorganicchemistry.com The initiator undergoes homolytic cleavage upon heating or irradiation to generate radicals, which then initiate the chain reaction. mychemblog.comlibretexts.org The choice of initiator can affect the reaction rate and, in some cases, the product distribution.

Solvents: The solvent plays a crucial role in the selectivity of NBS bromination. manac-inc.co.jp Nonpolar solvents like carbon tetrachloride (CCl4) are traditionally used because NBS has low solubility in them, which helps maintain a low concentration of bromine and favors the radical pathway over ionic addition. wikipedia.orgorganic-chemistry.org However, due to the toxicity of CCl4, alternative solvents have been explored. wikipedia.org Acetonitrile has been found to be a suitable alternative that can improve the yield and reproducibility of the reaction. organic-chemistry.orgresearchgate.net The use of polar solvents can lead to different reaction pathways, such as acid-catalyzed bromination on aromatic rings. mychemblog.com

Reaction Conditions: A typical procedure for the allylic bromination of 2-heptene involves refluxing a mixture of 2-heptene, N-bromosuccinimide, a small amount of benzoyl peroxide, and carbon tetrachloride for a period of time. mychemblog.comorgsyn.org The reaction is often carried out under a nitrogen atmosphere to prevent side reactions with atmospheric oxygen. orgsyn.org

| Reactant/Reagent | Amount |

|---|---|

| 2-Heptene | 0.41 mole |

| N-Bromosuccinimide | 0.27 mole |

| Benzoyl Peroxide | 0.2 g |

| Carbon Tetrachloride | 250 mL |

| Reaction Time | 2 hours at reflux |

Radical-Mediated Bromination Approaches and Their Specificity

Radical-mediated bromination is a key method for introducing bromine at specific positions in a molecule. In the context of 2-heptene, the goal is to achieve selective bromination at the allylic position. The specificity of this reaction is largely dictated by the stability of the radical intermediate formed. masterorganicchemistry.com Allylic radicals are particularly stable due to resonance delocalization, making the allylic C-H bonds weaker and more susceptible to abstraction by a bromine radical. masterorganicchemistry.com

The use of N-bromosuccinimide (NBS) is a hallmark of selective radical-mediated allylic bromination. libretexts.org NBS serves as a source of a low, steady concentration of bromine (Br2), which is crucial for favoring the radical substitution pathway over the ionic addition of bromine across the double bond. masterorganicchemistry.comlibretexts.org Other radical bromination methods that generate a high concentration of Br2 are less specific and can lead to a mixture of products, including the addition of bromine to the double bond. masterorganicchemistry.commasterorganicchemistry.com

Multi-Step Synthesis Pathways to 4-Bromo-2-heptene

Due to the regioselectivity challenges associated with direct allylic bromination, multi-step synthetic routes can provide a more controlled approach to obtaining pure 4-bromo-2-heptene. winona.edu One such strategy involves the synthesis of an alcohol precursor, which is then converted to the desired bromoalkene. winona.edu

A proposed multi-step synthesis of trans-4-bromo-2-heptene begins with the preparation of hept-2-yn-4-ol. winona.edu This is achieved through a Grignard reaction, where the triple bond acts as a protecting group for the future double bond. winona.edu The resulting alcohol is then converted to 4-bromo-2-heptyne. winona.edu This transformation can be accomplished using reagents like phosphorus tribromide (PBr3) or a combination of triphenylphosphine and bromine. winona.eduvedantu.com The final step involves the selective reduction of the triple bond in 4-bromo-2-heptyne to a double bond to yield 4-bromo-2-heptene. winona.edu This reduction can be stereoselective, allowing for the synthesis of either the cis or trans isomer of the final product. winona.edu

Another potential multi-step pathway could involve starting with a suitable alcohol, such as heptan-2-ol, and converting it to 2-heptene through dehydration. The subsequent allylic bromination would then be performed as described previously. However, this route would still face the same regioselectivity issues. Alternatively, one could start from a different functionalized heptane derivative and manipulate the functional groups to introduce the double bond and the bromine atom at the desired positions.

Precursor Synthesis from Alkynols (e.g., Hept-2-yn-4-ol) via Grignard Synthesis

The synthesis of 4-bromo-2-heptene commences with the preparation of a key precursor, hept-2-yn-4-ol. winona.eduwinona.edu This is achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The process involves the reaction of butanal with a propynyl Grignard reagent, specifically propynyl magnesium bromide. winona.edu This reaction effectively combines the four-carbon chain of butanal with the three-carbon propyne (B1212725) unit to construct the seven-carbon backbone of the target precursor.

In a documented trial, this synthesis was successfully executed by slowly adding butanal to a solution of propynyl magnesium bromide. winona.edu The reaction mixture was refluxed for 60 minutes at room temperature, followed by the addition of hydrochloric acid. The resulting product, hept-2-yn-4-ol, was isolated in a high yield of 93%. winona.edu It is crucial to use a pure Grignard reagent, as impurities can lead to the formation of side products. For instance, the presence of ethylmagnesium bromide as an impurity in one attempt resulted in the contamination of the desired product with 3-pentanol. winona.edu

| Reactants | Reagents | Product | Yield | Reference |

| Butanal | Propynyl magnesium bromide, HCl, Et2O | Hept-2-yn-4-ol | 93% | winona.edu |

Conversion of Alkynols to Bromoalkynes (e.g., 4-Bromo-2-heptyne)

The next step in the synthetic sequence is the conversion of the precursor alcohol, hept-2-yn-4-ol, into the corresponding bromoalkyne, 4-bromo-2-heptyne. winona.eduwinona.edu This transformation is a crucial step that introduces the bromine atom at the desired position on the carbon chain.

The bromination can be effectively carried out using a combination of triphenylphosphine (PPh3) and bromine (Br2). winona.edu In a specific procedure, triphenylphosphine is dissolved in dichloromethane (DCM), to which imidazole and bromine are added over ice. This mixture is then reacted with the hept-2-yn-4-ol. After workup and purification, which includes filtration through alumina to remove triphenylphosphine oxide, 4-bromo-2-heptyne was obtained as a pale yellow liquid in a 93% yield. winona.edu

A critical aspect of this step is the stoichiometry of the brominating agent. The triple bond in the molecule is sensitive to excess brominating agent, which can lead to the formation of undesired tri- and pentabromide byproducts. winona.edu Therefore, careful control of the amount of the PPh3Br2 reagent, for instance, using 1.2 equivalents, is necessary to minimize these side reactions. winona.edu

| Reactant | Reagents | Product | Yield | Reference |

| Hept-2-yn-4-ol | PPh3, Imidazole, Br2, DCM | 4-Bromo-2-heptyne | 93% | winona.edu |

Stereoselective Reduction of Alkynes to Alkenes (e.g., cis-4-bromo-2-heptene formation)

With the bromoalkyne in hand, the subsequent step focuses on the stereoselective reduction of the triple bond to a double bond to form 4-bromo-2-heptene. winona.eduwinona.edu The choice of reduction method is paramount as it dictates the geometry of the resulting alkene. The goal of this stage is the formation of cis-4-bromo-2-heptene. winona.edu

Catalytic Hydrogenation Methods (e.g., Pd(0)-PEI catalyst)

Catalytic hydrogenation is a widely employed method for the reduction of alkynes. To achieve the desired cis-alkene, a "poisoned" or modified palladium catalyst is typically used. These catalysts reduce the triple bond to a double bond but are not reactive enough to reduce the double bond further to a single bond. libretexts.orglibretexts.org

A proposed method for the synthesis of cis-4-bromo-2-heptene involves the use of a palladium(0)-polyethylenimine (Pd(0)-PEI) catalyst. winona.edu The planned procedure involves adding 4-bromo-2-heptyne to a mixture of the catalyst in methanol and 1,4-dioxane, followed by the introduction of hydrogen gas. winona.edu The use of such specialized catalysts is designed to ensure high selectivity for the cis-isomer. The generation of Pd(0) atoms in solution from simple palladium salts treated with hydrogen in alcoholic solvents has been shown to create highly efficient catalysts for the semi-hydrogenation of alkynes to cis-alkenes. nih.gov

Control of Cis-Alkene Geometry

The formation of the cis-alkene is a direct consequence of the mechanism of catalytic hydrogenation on the surface of a heterogeneous catalyst like palladium. masterorganicchemistry.com The alkyne molecule adsorbs onto the surface of the metal catalyst, and then two hydrogen atoms are added to the same face of the triple bond in a syn-addition. This concerted or near-concerted addition results in the formation of a cis-alkene.

Lindlar's catalyst, which consists of palladium on calcium carbonate that has been "poisoned" with lead acetate and quinoline, is a classic example of a catalyst used for this purpose. libretexts.orglibretexts.org The quinoline component serves to prevent the complete hydrogenation of the alkyne to an alkane, thus stopping the reaction at the alkene stage. libretexts.orglibretexts.org The principle behind using the Pd(0)-PEI catalyst is similar: to create a catalytic environment that favors the formation of the cis-alkene with high selectivity. winona.edu

Isomerization Strategies for E/Z Stereocontrol (e.g., Photoisomerization to trans-4-Bromo-2-heptene)

While the catalytic reduction of 4-bromo-2-heptyne is designed to produce the cis (Z) isomer, there are instances where the trans (E) isomer is the desired product. winona.eduwinona.edu In such cases, an additional isomerization step is required.

A proposed strategy to convert cis-4-bromo-2-heptene to trans-4-bromo-2-heptene is through photoisomerization. winona.eduwinona.edu This process involves treating the cis-isomer with ultraviolet (UV) light. The energy from the UV light excites the electrons in the double bond, allowing for rotation around the carbon-carbon axis. When the molecule returns to its ground state, it can do so as the more thermodynamically stable trans-isomer. This method provides a direct pathway for controlling the E/Z stereochemistry of the final product. winona.edu

Emerging Catalytic and Asymmetric Synthetic Routes for Related Bromoalkenes

The synthesis of bromoalkenes is an active area of research, with new and improved methods continually being developed. These emerging routes often focus on improving efficiency, selectivity, and expanding the scope of accessible molecules.

One modern approach involves the use of microwave irradiation to promote reactions. For instance, (Z)-1-bromo-1-alkenes have been prepared stereoselectively and in high yields by the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This method offers advantages such as significantly reduced reaction times and clean reaction conditions. organic-chemistry.org

In the realm of asymmetric synthesis, significant progress has been made in the catalytic enantioselective conversion of simple starting materials like terminal alkenes into chiral products. nih.gov One such strategy involves a platinum-catalyzed enantioselective alkene diboration, followed by a palladium-catalyzed cross-coupling reaction. nih.govnih.gov These tandem reactions allow for the transformation of achiral alkenes into a diverse array of chiral molecules, a strategy that could be adapted for the asymmetric synthesis of bromoalkenes. nih.gov

Furthermore, advancements in heterogeneous catalysis are providing new avenues for the synthesis of halogenated hydrocarbons. For example, alumina-modified sulfated zirconia has been developed as a highly stable and reusable solid acid catalyst for the synthesis of bromoalkanes from alcohols. mdpi.com While this particular application is for bromoalkanes, the development of robust, reusable heterogeneous catalysts is a key trend in modern organic synthesis that could be applied to bromoalkene production. The exploration of novel catalytic systems, including those that are metal-free, for the functionalization of unsaturated hydrocarbons continues to be a vibrant field of research. mdpi.com

Transition Metal-Catalyzed Methods for C-Br Bond Formation or Olefin Functionalization

The direct synthesis of 4-bromo-2-heptene via transition metal catalysis is a sophisticated challenge that can be approached through two primary strategies: the catalytic formation of the C-Br bond at the allylic position or the functionalization of the 2-heptene olefin. These methods offer potential advantages over traditional radical reactions, such as the Wohl-Ziegler bromination, which can lead to mixtures of regioisomers due to the nature of allylic radical intermediates winona.edu.

Palladium-Catalyzed Allylic Functionalization: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for its ability to perform allylic substitution reactions, famously known as the Tsuji-Trost reaction wikipedia.org. This reaction typically proceeds through a π-allyl palladium complex formed by the oxidative addition of a Pd(0) species to a substrate with an allylic leaving group wikipedia.org. While commonly employed for creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, its principles can be extended to C-Br bond formation.

A hypothetical pathway could involve starting with an allylic substrate, such as a 2-heptenyl acetate or carbonate. In the presence of a palladium(0) catalyst and a suitable bromide source (e.g., a metal bromide), a π-allyl intermediate would form, which could then be intercepted by the bromide nucleophile. The choice of ligands, solvents, and the nature of the bromide salt would be critical in optimizing such a transformation.

Another advanced palladium-catalyzed strategy is the direct allylic C-H activation mdpi.com. This approach avoids the need for a pre-installed leaving group, functionalizing a C-H bond directly. While most developed for alkylation or amination, research into catalytic allylic C-H halogenation represents a frontier in the field.

Copper-Catalyzed Allylic Substitution: Copper-catalyzed reactions present a complementary approach to palladium. These systems are particularly effective for allylic substitutions, often displaying unique regioselectivity compared to palladium wikipedia.org. The mechanism involves the generation of a Cu(III)-allyl complex intermediate wikipedia.org. A strategy for synthesizing 4-bromo-2-heptene could involve the reaction of an allylic electrophile derived from 2-heptene with a copper catalyst and a bromide source.

The table below summarizes representative transition metal-catalyzed allylic functionalization reactions that, while not producing 4-bromo-2-heptene directly, illustrate the catalytic principles that could be adapted for its synthesis.

| Catalyst System | Substrate Type | Nucleophile/Reagent | Reaction Type | Typical Yield (%) | Reference |

| Pd(0) / Phosphine (B1218219) Ligand | Allylic Acetate/Carbonate | Carbon, Nitrogen, or Oxygen Nucleophiles | Allylic Substitution (Tsuji-Trost) | 70-95 | wikipedia.org |

| Pd(II) / Sulfoxide | α-Olefin | Aryl Boronic Acid / Acetate Source | Sequential C-H Oxidation/Arylation | High | mdpi.com |

| Cu(I) / Amidophosphane | Allylic Phosphate | Grignard Reagents | Allylic Substitution | High | rsc.org |

Exploration of Chiral Catalysts for Enantioselective Formation of 4-Bromo-2-heptene

The carbon atom at the 4-position in 4-bromo-2-heptene is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The enantioselective synthesis of a single enantiomer is of paramount importance, particularly in the synthesis of pharmaceuticals and biologically active molecules. This is achieved through asymmetric catalysis, using a chiral catalyst to control the stereochemical outcome of the reaction.

While a specific, documented method for the catalytic asymmetric synthesis of 4-bromo-2-heptene is not prominent, the principles of asymmetric allylic substitution (AAS) using various transition metals are well-established and provide a clear strategic blueprint mdpi.com.

Iridium-Catalyzed Asymmetric Allylic Substitution: In the last two decades, iridium-catalyzed asymmetric allylic substitution has emerged as a powerful tool, renowned for its high regio- and enantioselectivity rsc.orgnih.gov. These reactions typically employ chiral phosphoramidite ligands rsc.org. A potential strategy would involve reacting an achiral precursor of 2-heptene, such as an allylic carbonate or ether, with a bromide nucleophile in the presence of a chiral iridium catalyst. The catalyst creates a chiral environment that directs the nucleophilic attack to one face of the allyl intermediate, leading to the formation of one enantiomer in excess nih.govresearchgate.net. Iridium catalysts are particularly noted for their ability to direct substitution to the more substituted (branched) terminus of the allyl group, which would be the C4 position in this case nih.gov.

Copper-Catalyzed Asymmetric Allylic Alkylation (AAA): Copper complexes, when paired with chiral ligands, are also highly effective for asymmetric allylic substitutions beilstein-journals.org. These reactions have been successfully applied using a range of nucleophiles and racemic allylic halides in dynamic kinetic asymmetric transformations researchgate.netresearchgate.net. The use of a chiral copper catalyst could enable the enantioselective synthesis of 4-bromo-2-heptene, potentially from a racemic mixture of the starting halide or from an achiral allylic precursor.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Trost asymmetric allylic alkylation is a foundational method in this field wikipedia.org. The use of chiral phosphine-based ligands, such as the Trost ligand, allows for the transfer of chirality from the catalyst to the product during the nucleophilic attack on the π-allyl palladium intermediate wikipedia.orgmdpi.com. This approach has been refined with a vast array of chiral ligands to achieve high enantioselectivity for a wide scope of substrates and nucleophiles mdpi.com.

The following table presents data from representative studies on asymmetric allylic substitutions, demonstrating the high levels of enantioselectivity achievable with these catalyst systems. These examples serve as a model for a potential enantioselective synthesis of 4-bromo-2-heptene.

| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee %) | Reference |

| [Ir(COD)Cl]₂ | Chiral Phosphoramidite | Allylic Carbonate | >95 | nih.gov |

| CuBr·SMe₂ | Chiral Diphosphine | Racemic Allylic Bromide | up to 96 | researchgate.net |

| [Pd(allyl)Cl]₂ | Chiral Phosphine (Trost Ligand) | Allylic Acetate | >95 | wikipedia.orgmdpi.com |

| Rhodium Complex | Chiral Diene | Allylic Carbonate | 82-94 | semanticscholar.org |

Mechanistic Investigations and Reactivity Patterns of 4 Bromo 2 Heptene

Elucidation of Allylic Rearrangement Mechanisms in Bromination Reactions

The formation of 4-bromo-2-heptene is often achieved through the allylic bromination of an alkene like 2-heptene (B165337), a reaction that frequently involves allylic rearrangement. winona.edumasterorganicchemistry.com This process is a consequence of the formation of a resonance-stabilized radical intermediate. winona.edulibretexts.org When a bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of an asymmetrical alkene, it generates an allylic radical. libretexts.orglibretexts.org

This radical intermediate can be described by two major resonance structures, which means the unpaired electron is delocalized over two carbon atoms. winona.edulibretexts.org The subsequent reaction with a bromine molecule (Br₂) can therefore occur at either of these carbon atoms, leading to a mixture of products. masterorganicchemistry.comlibretexts.org If the initial alkene is unsymmetrical, this can result in the formation of two distinct constitutional isomers. libretexts.org

In the specific case of the bromination of 2-heptene with N-bromosuccinimide (NBS), the abstraction of a hydrogen from carbon-4 creates a resonance-stabilized radical. masterorganicchemistry.comwinona.edu This intermediate can then react with bromine to yield not only 4-bromo-2-heptene but also a rearranged product. masterorganicchemistry.com Research on the similar compound trans-2-hexene (B1208433) has shown that this mechanism leads to two major products, providing strong evidence that allylic rearrangement is a common outcome in the NBS bromination of non-symmetrical alkenes. winona.eduwinona.edu One study specifically on 2-heptene identified 4-bromo-2-heptene as the major product, with yields between 58-64%. masterorganicchemistry.comorgsyn.org

| Starting Alkene | Major Products | Observed Yield (%) | Reference |

|---|---|---|---|

| trans-2-Hexene | 4-bromo-2-hexene | 50% | winona.edu |

| trans-2-Hexene | 2-bromo-3-hexene (rearranged) | 32% | winona.edu |

| 2-Heptene | 4-bromo-2-heptene | 58-64% | masterorganicchemistry.comorgsyn.org |

Detailed Analysis of Free Radical Chemistry in Allylic Bromination

Allylic bromination proceeds via a free-radical chain mechanism. masterorganicchemistry.com This type of substitution is favored at the allylic position because the allylic C-H bond is significantly weaker than other types of C-H bonds, such as vinylic or alkyl C-H bonds. libretexts.org The stability of the resulting resonance-stabilized allylic radical is the primary reason for this selectivity. libretexts.orglibretexts.org

| Bond Type | Dissociation Energy (kcal/mol) |

|---|---|

| Vinylic | 111 |

| Alkyl (Primary) | 98 |

| Allylic | 88 |

Data sourced from Chemistry LibreTexts. libretexts.org

The reaction mechanism consists of initiation, propagation, and termination steps. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•), typically induced by heat or light. libretexts.orgyoutube.com

Propagation: This phase consists of two repeating steps. libretexts.orgyoutube.com

A bromine radical abstracts an allylic hydrogen from the alkene (e.g., 2-heptene) to form hydrogen bromide (HBr) and a resonance-stabilized allylic radical. libretexts.orgyoutube.com

This allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product (e.g., 4-bromo-2-heptene) and a new bromine radical, which continues the chain. libretexts.orgyoutube.com

Termination: The chain reaction ceases when radicals combine with each other. This can happen in several ways, such as two bromine radicals forming Br₂, or a bromine radical combining with an allylic radical. libretexts.org

A critical factor for successful allylic bromination is maintaining a low concentration of molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com If the concentration of Br₂ is high, a competing reaction—electrophilic addition across the double bond—will dominate, forming a vicinal dibromide instead of the desired substitution product. masterorganicchemistry.comyoutube.com

To keep the Br₂ concentration low, a reagent such as N-bromosuccinimide (NBS) is commonly used. libretexts.orglibretexts.org NBS reacts with the HBr generated during the propagation step to produce a slow, steady supply of Br₂. libretexts.orgyoutube.com This ensures that the concentration of Br₂ is always just high enough to continue the radical chain reaction but too low for the electrophilic addition reaction to compete effectively. libretexts.orgmasterorganicchemistry.com

Electrophilic and Nucleophilic Reactivity of the Bromoalkene Moiety in 4-Bromo-2-heptene

The chemical reactivity of 4-bromo-2-heptene is dictated by its two primary functional groups: the carbon-carbon double bond (alkene) and the carbon-bromine bond (alkyl bromide).

Nucleophilic Character of the Alkene: The π-bond of the alkene is an area of high electron density. libretexts.org Because of this, the double bond can act as a nucleophile (a Lewis base), donating its pair of π-electrons to an electrophile. libretexts.orgmasterorganicchemistry.com This is the basis for electrophilic addition reactions, where an electrophile (e.g., the proton from an acid like HBr) is attacked by the alkene's π-electrons. libretexts.orglibretexts.org This initial attack forms a carbocation intermediate, which is then rapidly attacked by a nucleophile. libretexts.org

Electrophilic Character at the Carbon-Bromine Bond: The bromine atom is more electronegative than carbon, creating a polar C-Br bond. The carbon atom bonded to the bromine is electron-deficient and therefore electrophilic. masterorganicchemistry.com This site is susceptible to attack by nucleophiles, leading to substitution or elimination reactions. The allylic nature of this C-Br bond makes it particularly reactive in nucleophilic substitution reactions (both SN1 and SN2 pathways are possible) due to the potential for forming a stabilized allylic carbocation or the delocalized nature of the transition state.

| Functional Group | Electronic Character | Typical Reaction | Role of 4-Bromo-2-heptene |

|---|---|---|---|

| Alkene (C=C) | Electron-rich (Nucleophilic) | Electrophilic Addition | Nucleophile |

| Alkyl Bromide (C-Br) | Carbon is electron-poor (Electrophilic) | Nucleophilic Substitution | Electrophile (Substrate) |

Influence of Intramolecular Stereochemistry on Reaction Pathways and Outcomes

The structure of 4-bromo-2-heptene contains two key stereochemical features: a double bond and a chiral center. quora.com

E/Z (cis/trans) Isomerism: The double bond between carbon-2 and carbon-3 can exist in either the (E) or (Z) configuration, depending on the relative positions of the substituents on each carbon of the double bond. quora.com

Chirality: The carbon atom at position 4 is bonded to four different groups (a hydrogen atom, a bromine atom, an ethyl group, and the -CH=CH-CH₃ group), making it a chiral center. quora.com This means 4-bromo-2-heptene can exist as a pair of enantiomers (R and S).

The combination of these two features results in a total of four possible stereoisomers: (2E, 4R), (2E, 4S), (2Z, 4R), and (2Z, 4S). The specific stereochemistry of the starting 4-bromo-2-heptene molecule will directly influence the stereochemical outcome of its reactions. For instance, in a nucleophilic substitution reaction, if the mechanism is SN2, it will proceed with an inversion of configuration at the chiral center (C4). If the mechanism is SN1, it would lead to a racemic mixture at the chiral center. Similarly, reactions that involve the double bond will have their stereochemical outcomes influenced by whether the starting material is the E or Z isomer. Achieving control over both regio- and stereoselectivity during the synthesis and subsequent reactions of such molecules is a significant challenge in organic chemistry.

Stereochemical Analysis and Control in the Synthesis of 4 Bromo 2 Heptene

E/Z (Cis/Trans) Isomerism of the Alkene Moiety

The geometry of the double bond between C2 and C3 results in two geometric isomers: (E)-4-bromo-2-heptene (trans) and (Z)-4-bromo-2-heptene (cis). The selective synthesis of each isomer requires distinct strategic approaches.

The stereoselective synthesis of the E and Z isomers of 4-bromo-2-heptene hinges on the careful selection of precursors and reaction pathways, often starting from an alkyne to control the final alkene geometry. An effective strategy involves the synthesis of the alkyne precursor, 4-bromo-2-heptyne, which can then be selectively reduced to either the (Z) or (E) alkene. winona.edu

Synthesis of (Z)-4-Bromo-2-heptene: The (Z) or cis isomer is typically prepared through the stereoselective reduction of an alkyne. A common method is the partial hydrogenation of 4-bromo-2-heptyne using a poisoned catalyst, such as a Pd(0)-PEI catalyst or Lindlar's catalyst. winona.edu This type of catalyst facilitates syn-addition of hydrogen across the triple bond, leading predominantly to the Z-alkene. msu.edu Other modern methods for creating Z-alkenes that could be applied include the bromoboration of propyne (B1212725) followed by cross-coupling, which proceeds with high syn-selectivity. organic-chemistry.org Another approach involves the microwave-induced debrominative decarboxylation of appropriate anti-2,3-dibromoalkanoic acids, which has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.org

Synthesis of (E)-4-Bromo-2-heptene: The synthesis of the (E) or trans isomer can be achieved through different methods. One reported pathway involves the photoisomerization of the (Z)-4-bromo-2-heptene. winona.edu Exposing the cis isomer to ultraviolet (UV) light can induce isomerization to the more thermodynamically stable trans form. winona.edu Alternatively, reducing the precursor alkyne (4-bromo-2-heptyne) with a dissolving metal reduction, such as sodium in liquid ammonia, would be expected to yield the (E)-alkene via an anti-addition mechanism. It is important to note that older methods, such as the allylic bromination of trans-2-heptene (B81623) with N-bromosuccinimide (NBS), were found to be non-selective, producing a mixture of both 4-bromo-2-heptene and 2-bromo-3-heptene. winona.edu

Table 1: Strategies for Stereoselective Synthesis of 4-Bromo-2-heptene Isomers

| Target Isomer | Precursor | Key Reagents/Method | Mechanism/Principle |

|---|---|---|---|

| (Z)-4-Bromo-2-heptene | 4-Bromo-2-heptyne | Pd(0)-PEI or Lindlar's Catalyst + H₂ | Catalytic hydrogenation (syn-addition) |

| (E)-4-Bromo-2-heptene | 4-Bromo-2-heptyne | Na in liquid NH₃ | Dissolving metal reduction (anti-addition) |

| (E)-4-Bromo-2-heptene | (Z)-4-Bromo-2-heptene | UV Light | Photoisomerization |

The interconversion between (Z)- and (E)-4-bromo-2-heptene is a key consideration for synthesis and purification. As mentioned, one of the most direct methods for interconversion is the UV-induced photoisomerization to convert the (Z) isomer to the (E) isomer. winona.edu This process allows for the synthesis of the trans product from a cis precursor, which may be more easily accessible via alkyne reduction. winona.edu

In many alkene systems, the E-isomer is the thermodynamically more stable product, while the Z-isomer is the kinetically controlled product. ttu.edu The Z/E selectivity can often be influenced by reaction conditions such as temperature. For instance, in related Baylis-Hillman reactions, lower temperatures (-78 °C) favored the Z-isomer (kinetic product), whereas higher temperatures (0 °C) exclusively produced the E-isomer (thermodynamic product). ttu.edu While specific thermodynamic equilibrium data for 4-bromo-2-heptene is not widely reported, these general principles suggest that thermal equilibration would likely favor the (E) isomer due to reduced steric strain compared to the (Z) isomer.

Chiral Center at C4 and Enantiomeric Purity Considerations

The carbon atom at position 4 in 4-bromo-2-heptene is a stereogenic center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-4-bromo-2-heptene and (S)-4-bromo-2-heptene. quora.com Producing an enantiomerically pure sample requires either asymmetric synthesis or chiral resolution.

Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.ca The primary challenge in the asymmetric synthesis of a specific enantiomer of 4-bromo-2-heptene is to control the three-dimensional arrangement of the groups around the C4 carbon during its formation. This requires creating a chiral environment during the bond-forming step that energetically favors one enantiomeric transition state over the other.

Standard approaches to asymmetric synthesis that could be applied include:

Chiral Reagents: Employing a chiral brominating agent that will selectively deliver the bromine atom to one face of a prochiral precursor molecule.

Chiral Catalysts: Using a small amount of a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) to control the stereochemical outcome of the reaction. The catalyst creates a transient chiral environment that directs the formation of one enantiomer over the other. uvic.ca

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate molecule to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. uvic.ca

While these are established strategies in organic chemistry, specific documented applications for the direct asymmetric synthesis of 4-bromo-2-heptene are not extensively detailed in the literature.

When an enantiomerically pure sample of 4-bromo-2-heptene is used as a starting material, its existing chiral center at C4 can influence the stereochemical outcome of subsequent reactions that create new stereogenic centers. uvic.ca This phenomenon is known as diastereoselection. The pre-existing chiral center makes the two faces of the double bond diastereotopic, meaning a reagent will preferentially attack one face over the other due to steric or electronic effects. msu.edu

For example, if (R)-4-bromo-2-heptene were to undergo an epoxidation reaction, the oxidizing agent would approach the double bond from either the re or si face. The steric bulk of the groups attached to the C4 chiral center would hinder the approach to one face more than the other, leading to the formation of one diastereomeric epoxide in greater abundance. This principle is fundamental in using chiral building blocks to control the stereochemistry of more complex molecules. nih.gov

When a synthesis results in a racemic mixture (a 50:50 mixture of R and S enantiomers), the enantiomers must be separated through a process called chiral resolution. wikipedia.org Since enantiomers have identical physical properties (except for their interaction with plane-polarized light), they cannot be separated by standard techniques like distillation or conventional chromatography. researchgate.net

Common methods for chiral resolution include:

Formation of Diastereomeric Salts: This is a classic method where the racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., an acid or base like tartaric acid or brucine) to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the individual, pure enantiomers. wikipedia.org

Chiral Chromatography: This is a powerful and widely used technique, particularly High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase (CSP). nih.govmdpi.com The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. mdpi.comnih.gov

Kinetic Resolution: In this method, the racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. The reaction is stopped before completion, resulting in a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities. wikipedia.org | Can be scaled up; well-established method. | Depends on successful crystallization; can be laborious; theoretical max yield is 50% for one enantiomer without a racemization step. wikipedia.org |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.govnih.gov | High separation efficiency; applicable to a wide range of compounds; can be used for analysis and purification. mdpi.com | Can be expensive, especially for large-scale separations; requires specialized equipment. nih.gov |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent/catalyst. | Can be highly selective. | Theoretical max yield is 50% for the recovered starting material; requires careful control of reaction conditions. |

Advanced Spectroscopic and Chromatographic Methodologies for Research on 4 Bromo 2 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of 4-bromo-2-heptene, providing detailed information on connectivity, stereochemistry, and isomeric purity.

One-dimensional ¹H and ¹³C NMR spectra provide foundational data for identifying the constitutional structure and differentiating geometric isomers.

¹H NMR Spectroscopy: The proton NMR spectrum allows for direct differentiation between the E (trans) and Z (cis) isomers based on the coupling constant (³JHH) between the vinylic protons at C2 and C3.

For the E-isomer , the trans-oriented protons exhibit a large coupling constant, typically in the range of 14–16 Hz.

For the Z-isomer , the cis-oriented protons show a smaller coupling constant, generally between 9–12 Hz.

The chemical shifts of protons adjacent to the double bond and the chiral center are also diagnostic. For instance, the methine proton at C4 (H4), directly attached to the bromine-bearing carbon, appears as a complex multiplet whose chemical shift and splitting pattern are influenced by the double bond's geometry. Regioisomers like 2-bromo-3-heptene would display a completely different set of vinylic and aliphatic signals, making them easily distinguishable.

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structural assignment. The chemical shifts of the olefinic carbons (C2 and C3) are sensitive to the stereochemistry. In accordance with the gamma-gauche effect, the C4 and C1 carbons in the Z-isomer are spatially closer, resulting in steric compression and a characteristic upfield shift (lower ppm value) compared to their counterparts in the less-strained E-isomer.

Quantification: The relative ratio of E and Z isomers in a mixture can be accurately determined by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum. For example, the ratio of the integrals of the C1 methyl doublets corresponding to each isomer provides a direct measure of their relative abundance.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)- and (Z)-4-Bromo-2-heptene in CDCl₃ This table contains representative data for illustrative purposes.

| Assignment | (E)-4-Bromo-2-heptene | (Z)-4-Bromo-2-heptene | Key Differentiating Feature |

|---|---|---|---|

| ¹H: H2/H3 (vinylic) | δ 5.5-5.8 ppm, ³JH2,H3 ≈ 15.5 Hz | δ 5.4-5.7 ppm, ³JH2,H3 ≈ 10.5 Hz | Vinylic coupling constant (³JHH) |

| ¹H: H4 (-CHBr) | δ ~4.35 ppm (m) | δ ~4.65 ppm (m) | Chemical shift due to different anisotropic effects |

| ¹H: H1 (CH₃) | δ ~1.70 ppm (d) | δ ~1.68 ppm (d) | Slight shift, useful for integration |

| ¹³C: C2/C3 (vinylic) | δ ~128.5, ~135.0 ppm | δ ~127.0, ~134.0 ppm | Slight upfield shift in Z-isomer |

| ¹³C: C4 (-CHBr) | δ ~55.0 ppm | δ ~51.5 ppm | Significant upfield shift in Z-isomer (γ-gauche effect) |

| ¹³C: C1 (CH₃) | δ ~17.8 ppm | δ ~13.5 ppm | Significant upfield shift in Z-isomer (γ-gauche effect) |

For complex mixtures or definitive stereochemical assignment, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment maps ³JHH couplings, establishing the proton-proton connectivity. A COSY spectrum of 4-bromo-2-heptene would show a clear correlation pathway from the C1 methyl protons (H1) to H2, H2 to H3, H3 to H4, and so on down the heptyl chain, unequivocally confirming the 4-bromo-2-heptene regio-integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to assign the ¹³C spectrum confidently based on the less-crowded and more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning the E/Z geometry. The NOE effect is observed between protons that are close in space, regardless of their bonding.

In the Z-isomer , the C1 methyl group and the H4 proton are on the same face of the double bond, resulting in a strong NOESY cross-peak between them.

In the E-isomer , these groups are on opposite faces and thus far apart, leading to a very weak or absent NOESY correlation. This provides unambiguous proof of the double bond geometry.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry serves as a complementary technique to NMR, confirming molecular weight and providing structural information through fragmentation patterns.

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The key feature of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of molecular ion peaks (M⁺ and [M+2]⁺) of similar intensity, separated by two mass units.

For C₇H₁₃Br, HRMS can distinguish its exact mass from other elemental compositions that have the same nominal mass.

Calculated exact mass for [C₇H₁₃⁷⁹Br]⁺: 176.0201 u

Calculated exact mass for [C₇H₁₃⁸¹Br]⁺: 178.0180 u

Measurement of these masses with an accuracy of <5 ppm confirms the elemental formula as C₇H₁₃Br, ruling out other possibilities. However, standard HRMS cannot differentiate between stereoisomers or regioisomers, as they possess the same elemental composition and thus the same exact mass.

GC-MS is a powerful hyphenated technique ideal for analyzing mixtures of volatile compounds like the isomers of 4-bromo-2-heptene.

Gas Chromatography (GC): The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase. The E and Z isomers of 4-bromo-2-heptene, having different shapes and dipole moments, will elute at different retention times, allowing for their separation. Regioisomers would also exhibit distinct retention times.

Mass Spectrometry (MS): As each separated component elutes from the GC column, it is ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.

Identification: The mass spectrum for each peak will confirm its identity as an isomer of 4-bromo-2-heptene by showing the characteristic M⁺/[M+2]⁺ doublet at m/z 176/178.

Fragmentation Analysis: The EI process induces fragmentation, providing a structural fingerprint. A primary fragmentation pathway for 4-bromo-2-heptene is the loss of a bromine radical (Br•) to form the stable allylic carbocation [C₇H₁₃]⁺ at m/z 97. Other fragments may arise from cleavage of the C-C bonds adjacent to the bromine or the double bond. While the fragmentation patterns of E and Z isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed.

Quantitative Analysis: The area of each peak in the gas chromatogram is directly proportional to the concentration of the corresponding isomer. This allows for precise quantification of the isomeric ratio in the original sample.

Table 2: Representative GC-MS Data for the Analysis of a 4-Bromo-2-heptene Isomeric Mixture This table contains representative data for illustrative purposes.

| Analyte | Retention Time (min) | Molecular Ions (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |

|---|---|---|---|---|

| (Z)-4-Bromo-2-heptene | 10.45 | 176, 178 | 97 [M-Br]⁺, 69, 55, 41 | 35 |

| (E)-4-Bromo-2-heptene | 10.82 | 176, 178 | 97 [M-Br]⁺, 69, 55, 41 | 65 |

Chromatographic Separations for Isomer Isolation and Purification

While analytical chromatography is used for identification and quantification, preparative chromatography is required to isolate pure isomers for subsequent reactions or characterization.

Preparative Gas Chromatography (Prep-GC): For small-scale purifications (milligram to gram), Prep-GC can be employed to separate the volatile E and Z diastereomers based on the same principles as analytical GC, but with larger columns and a collection system.

High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile method for preparative separation of all four stereoisomers. A multi-step strategy is typically required:

Diastereomer Separation: The diastereomeric pairs ((E,R)/(E,S) and (Z,R)/(Z,S)) are first separated from each other. This can be achieved using standard achiral chromatography, such as normal-phase HPLC on a silica (B1680970) gel column with a non-polar eluent (e.g., hexane/ethyl acetate) or reverse-phase HPLC on a C18 column with a polar eluent (e.g., acetonitrile/water). The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, enabling their separation.

Enantiomer Separation (Chiral Chromatography): Each isolated diastereomeric fraction, which is a racemic mixture of two enantiomers (e.g., (E,R) and (E,S)), must then be resolved. This is accomplished using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, causing them to have different retention times. Columns based on derivatized cellulose (B213188) or amylose (B160209) are commonly effective for this type of separation, allowing for the isolation of each of the four stereoisomers in high purity.

Table of Mentioned Compounds and Chemicals

| Name | Role in Article |

| 4-Bromo-2-heptene | Primary subject of the article |

| 2-Bromo-3-heptene | Example of a potential regioisomeric impurity |

| Chloroform-d (CDCl₃) | NMR solvent |

| Hexane | Chromatographic mobile phase component |

| Ethyl acetate | Chromatographic mobile phase component |

| Acetonitrile | Chromatographic mobile phase component |

| Water | Chromatographic mobile phase component |

References

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. McMaster, M. C. (2008). GC/MS: A Practical User's Guide. John Wiley & Sons. Hübschmann, H. J. (2015). Handbook of GC-MS: Fundamentals and Applications. John Wiley & Sons.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and its three-dimensional structure. nih.gov

Functional Group Identification:

The IR spectrum of 4-Bromo-2-heptene will exhibit characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the alkyl chain typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The C=C double bond stretch is expected to be observed in the 1640-1680 cm⁻¹ range. msu.edu The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 515 and 690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position of these bands can provide clues about the isomeric and conformational state of the molecule.

Conformational Analysis:

4-Bromo-2-heptene can exist in various conformations due to rotation around its single bonds. These different conformers can have distinct vibrational spectra. By analyzing the IR and Raman spectra, particularly at different temperatures, it is possible to identify the presence of different conformers and, in some cases, determine their relative stabilities. researchgate.net For instance, the C-Br stretching and bending modes are particularly sensitive to the conformational environment. researchgate.net Raman spectroscopy is often complementary to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A summary of the expected key vibrational frequencies for 4-Bromo-2-heptene is presented in the table below.

Table 3: Key Infrared (IR) and Raman Active Vibrational Modes for 4-Bromo-2-heptene

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium | Medium |

| C=C Stretch | 1640 - 1680 | Medium-Weak | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium | Medium |

In-depth analysis, often supported by computational methods like Density Functional Theory (DFT), can allow for the assignment of specific spectral features to individual conformers, providing a detailed picture of the conformational landscape of 4-Bromo-2-heptene. nih.gov

Applications of 4 Bromo 2 Heptene As a Synthetic Intermediate in Complex Molecule Synthesis

Role in Carbon-Carbon Bond Forming Reactions

The presence of a bromine atom at the allylic position makes 4-bromo-2-heptene a suitable substrate for a range of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Kumada) Utilizing the Carbon-Bromine Bond

Cross-coupling reactions, which are typically catalyzed by transition metals like palladium or nickel, are powerful tools for forming carbon-carbon bonds. While specific literature examples detailing the use of 4-bromo-2-heptene in all major classes of cross-coupling reactions are scarce, its structural features suggest its utility in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org 4-Bromo-2-heptene can theoretically serve as the organohalide partner, reacting with various organoboronic acids or their esters to introduce the heptenyl moiety onto other molecules. libretexts.orgchemie-brunschwig.ch The general conditions for Suzuki-Miyaura coupling reactions often involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like sodium carbonate or potassium phosphate, in a suitable solvent system. nih.govmdpi.comikm.org.my For instance, a general Suzuki-Miyaura coupling reaction could be envisioned as follows:

Reaction of 4-bromo-2-heptene with an organoboronic acid in a Suzuki-Miyaura coupling.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgrsc.orgmasterorganicchemistry.com In a potential Heck reaction, 4-bromo-2-heptene would act as the organohalide, reacting with various alkenes in the presence of a palladium catalyst and a base to generate more complex dienes. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. wikipedia.orgresearchgate.netorganic-chemistry.org An organozinc reagent derived from 4-bromo-2-heptene, or the direct coupling of 4-bromo-2-heptene with another organozinc compound, would allow for the formation of new carbon-carbon bonds. nih.gov This reaction is known for its high functional group tolerance and the reactivity of the organozinc species. wikipedia.orgnih.gov

Kumada Coupling: This reaction employs a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org 4-Bromo-2-heptene could be coupled with a variety of Grignard reagents to form new carbon-carbon bonds. nih.gov The high reactivity of Grignard reagents, however, necessitates careful control of reaction conditions to avoid side reactions. wikipedia.org

A summary of representative conditions for these cross-coupling reactions with analogous bromo compounds is presented in the table below.

| Cross-Coupling Reaction | Catalyst/Reagents | General Conditions | Potential Product Type from 4-Bromo-2-heptene |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O, 100°C | Substituted heptenes |

| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Toluene, >100°C | Substituted dienes |

| Negishi | Pd or Ni catalyst, Organozinc reagent | THF or other ethereal solvent | Substituted heptenes |

| Kumada | Ni or Pd catalyst, Grignard reagent | THF or other ethereal solvent | Substituted heptenes |

This table presents generalized conditions based on known cross-coupling reactions of similar organobromides.

Alkylation and Related Reactions

The carbon-bromine bond in 4-bromo-2-heptene is susceptible to nucleophilic attack, making it a suitable substrate for alkylation reactions. chemistrysteps.comlibretexts.org For instance, it can be used to alkylate enolates derived from ketones, esters, or other carbonyl compounds. chemistrysteps.comlibretexts.orglibretexts.org This reaction, proceeding via an SN2 mechanism, would form a new carbon-carbon bond at the α-position of the carbonyl compound. chemistrysteps.comlibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete formation of the enolate and minimize side reactions. chemistrysteps.com

Alkylation of a ketone enolate with 4-bromo-2-heptene.

Precursor for Cyclization Reactions and Ring System Construction

The bifunctional nature of 4-bromo-2-heptene, possessing both an electrophilic carbon and a nucleophilic double bond (which can be transformed), makes it a potential precursor for cyclization reactions. udhtu.edu.uauminho.ptorganic-chemistry.org While direct intramolecular cyclization of 4-bromo-2-heptene itself is unlikely without prior modification, its derivatives can be designed to undergo ring-forming reactions. For example, after conversion to a suitable nucleophile, such as an organolithium or Grignard reagent, it could participate in intramolecular additions to carbonyl groups or other electrophilic centers within the same molecule to construct cyclic systems. researchgate.net

Building Block for Advanced Organic Molecules and Natural Product Scaffolds

4-Bromo-2-heptene can serve as a valuable building block in the synthesis of more complex organic molecules, including natural products and their analogues. rsc.orgwinona.edu Its heptene (B3026448) framework can be incorporated into larger structures, and the bromine atom provides a handle for further functionalization. Although direct applications in the total synthesis of specific natural products are not prominently reported, its potential is evident. For instance, the related compound (Z)-5-bromo-2-pentene-4-yn-1-ol has been utilized in the synthesis of 1,3-diyne compounds with potential antidepressant activity. rsc.org This suggests that bromoalkenyl units are useful synthons for constructing biologically active molecules.

Derivatization for Probe Development and Functional Material Synthesis

The reactivity of the carbon-bromine bond and the double bond in 4-bromo-2-heptene allows for its derivatization to create chemical probes and functional materials. For example, the bromine atom can be displaced by various nucleophiles to attach fluorescent tags, affinity labels, or other reporter groups, thereby generating probes for biological studies. While specific examples for 4-bromo-2-heptene are not available, the general principle of derivatizing bromo-organic compounds is well-established in the synthesis of functional molecules. sci-hub.se

Furthermore, the double bond in 4-bromo-2-heptene could potentially undergo polymerization reactions, although steric hindrance from the bromine atom might influence the process. chemie-brunschwig.ch This could lead to the formation of functional polymers with tailored properties.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Heptene

Conformational Analysis and Stereochemical Prediction

4-Bromo-2-heptene is a molecule that exhibits multiple forms of isomerism, including constitutional isomerism, E/Z (geometric) isomerism at the C2=C3 double bond, and chirality at the C4 carbon. Computational methods are invaluable for predicting the relative stabilities of these isomers and understanding their conformational landscapes.

E/Z Isomer Stability

The stability of the E (trans) and Z (cis) isomers of 4-bromo-2-heptene is primarily governed by steric interactions. Computational models consistently predict that the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer. irjweb.com This increased stability is attributed to the reduced van der Waals strain, as the larger substituents—the methyl group at C1 and the brominated propyl group at C4—are positioned on opposite sides of the double bond, minimizing steric hindrance. irjweb.com In contrast, the Z-isomer experiences greater steric repulsion due to the proximity of these bulky groups on the same side of the double bond. The energy difference between the E and Z isomers can be quantified through DFT calculations, with the E isomer typically being lower in energy by several kJ/mol. rsc.org

Rotamers and Rotational Barriers

Beyond E/Z isomerism, the flexibility of the alkyl chain allows for various rotational conformers (rotamers) arising from rotation around the C3-C4 and C4-C5 single bonds. Conformational analysis involves mapping the potential energy surface as a function of these dihedral angles to identify low-energy conformers and the transition states that separate them.

Calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can determine the energy barriers to rotation. acs.orgrsc.org For 4-bromo-2-heptene, rotation around the C3-C4 bond would be particularly significant as it positions the bulky bromine atom and the propyl chain relative to the plane of the double bond. The most stable rotamers will minimize steric clashes between the hydrogen atoms, the bromine atom, and the alkyl groups. The calculated rotational barriers provide insight into the molecule's flexibility at different temperatures. acs.orgumich.edu

| Isomer/Conformer | Computational Method | Relative Energy (ΔE, kJ/mol) | Key Finding |

|---|---|---|---|

| (E)-4-Bromo-2-heptene | DFT (B3LYP/6-31G) | 0.0 (Reference) | Most stable geometric isomer due to minimized steric strain. irjweb.com |

| (Z)-4-Bromo-2-heptene | DFT (B3LYP/6-31G) | ~4-6 | Higher energy due to steric repulsion across the double bond. |

| Rotamer 1 (Anti-periplanar) | DFT Calculation | Lowest Energy Rotamer | Staggered conformation minimizes steric interactions along the C3-C4 bond. ethz.ch |

| Rotamer 2 (Gauche) | DFT Calculation | Slightly Higher Energy | A local minimum on the potential energy surface. researchgate.net |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthetic pathways to 4-bromo-2-heptene. By modeling reactants, products, intermediates, and transition states, it is possible to map out the entire reaction energy profile.

Wohl-Ziegler Bromination Pathway

A primary route to 4-bromo-2-heptene is the Wohl-Ziegler bromination of 2-heptene (B165337) using N-bromosuccinimide (NBS) and a radical initiator. mychemblog.comorgsyn.orgwikipedia.org This reaction proceeds via a free-radical chain mechanism. organic-chemistry.org Computational modeling using DFT can characterize the key steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: Abstraction of an allylic hydrogen from 2-heptene by a bromine radical. This is the rate-determining step. Calculations show that abstraction of a hydrogen from the C4 position is favored because it leads to a more stable, secondary allylic radical, which is stabilized by resonance. winona.edu

Transition State: The transition state for this hydrogen abstraction can be located and characterized. DFT calculations on analogous systems show that this transition state has a lower activation energy compared to the abstraction from the C1 methyl group. winona.edu This difference in activation energy, often just a few kcal/mol, explains the regioselectivity of the reaction. winona.edu

Termination: The allylic radical reacts with a bromine source (Br₂ generated in situ) to form 4-bromo-2-heptene and a new bromine radical. organic-chemistry.org

E2 Elimination Pathway

An alternative synthesis involves the dehydrohalogenation of a dihaloalkane like 2,4-dibromoheptane using a strong base. irjweb.com This reaction typically follows a bimolecular elimination (E2) mechanism. libretexts.org Computational studies can model this process, confirming its concerted nature where the base abstracts a proton while the bromide leaving group departs simultaneously. sciepub.comresearchgate.net The transition state for an E2 reaction requires a specific stereochemical arrangement, typically anti-periplanar, where the abstracted hydrogen and the leaving group are on opposite sides of the C-C bond. libretexts.orgiitk.ac.in Modeling can confirm this geometric preference and calculate the activation barrier for the reaction.

| Reaction Pathway | Reactants | Computational Method | Calculated Activation Energy (Ea, kcal/mol) | Key Insight |

|---|---|---|---|---|

| Wohl-Ziegler (H-abstraction at C4) | 2-Heptene + Br• | DFT (B3LYP/6-311++G) | Lower Ea | Kinetically favored path leading to the 4-bromo product via a stable secondary allylic radical. winona.edu |

| Wohl-Ziegler (H-abstraction at C1) | 2-Heptene + Br• | DFT (B3LYP/6-311++G) | Higher Ea | Disfavored path due to the formation of a less stable primary allylic radical. winona.edu |

| E2 Elimination | 2,4-Dibromoheptane + Base | DFT (B3LYP/6-31G*) | - | Proceeds via a concerted, anti-periplanar transition state. libretexts.orgsciepub.comresearchgate.net |

Electronic Structure and Reactivity Descriptors

The chemical behavior of 4-bromo-2-heptene is dictated by its electronic structure. Computational methods provide a suite of descriptors that help to understand and predict its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. libretexts.org

HOMO: For 4-bromo-2-heptene, the HOMO is primarily associated with the π-orbital of the C=C double bond. Its energy level indicates the molecule's ability to act as a nucleophile or electron donor. Electrophilic attacks, such as additions to the double bond, will target this orbital. irjweb.comniscpr.res.in

LUMO: The LUMO is predominantly the antibonding σ* orbital of the C-Br bond. researchgate.net Its energy level relates to the molecule's ability to act as an electrophile or electron acceptor. Nucleophilic substitution reactions, where the bromide ion is the leaving group, involve the attack of a nucleophile on this orbital. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.comnih.gov

Natural Bond Orbital (NBO) Analysis

| Property | Computational Method | Calculated Value (Illustrative) | Interpretation |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP/6-311G) | ~ -9.5 eV | Location of nucleophilic character (π C=C bond). niscpr.res.inic.ac.uk |

| LUMO Energy | DFT (B3LYP/6-311G) | ~ +0.5 eV | Location of electrophilic character (σ* C-Br bond). researchgate.net |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G) | ~ 10.0 eV | Indicates moderate chemical reactivity. nih.gov |

| NBO Charge on C4 | NBO (HF/6-31G) | Slightly positive | Confirms the electrophilic nature of the carbon attached to bromine. uni-rostock.de |

| NBO Charge on Br | NBO (HF/6-31G) | Slightly negative | Reflects the high electronegativity of bromine. uni-rostock.de |

Prediction of Spectroscopic Properties to Aid Experimental Isomer Identification

Computational chemistry serves as a powerful predictive tool for spectroscopic data, which is essential for the structural elucidation and identification of isomers in a laboratory setting. By calculating properties like NMR chemical shifts and IR vibrational frequencies, theoretical spectra can be generated and compared against experimental results.

NMR Spectra Prediction

Distinguishing between the E and Z isomers of 4-bromo-2-heptene, as well as its constitutional isomers (e.g., 2-bromo-3-heptene), can be challenging. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. frontiersin.orgbeilstein-journals.org The predicted shifts are sensitive to the molecule's 3D structure. For instance, the chemical shift of the vinyl protons and the C4 proton will differ significantly between the E and Z isomers due to different steric and electronic environments. By comparing the calculated spectra for all possible isomers with the experimental spectrum, one can make a confident structural assignment. winona.edubeilstein-journals.org

Infrared (IR) Spectra Prediction

Theoretical calculations of vibrational frequencies can predict the IR spectrum of 4-bromo-2-heptene. niscpr.res.in This is useful for identifying key functional groups. A vibrational analysis confirms that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). winona.edu Key predicted absorption bands for 4-bromo-2-heptene include:

C=C Stretch: An absorption band around 1650-1670 cm⁻¹, characteristic of an alkene. libretexts.org

=C-H Stretch: A band typically appearing just above 3000 cm⁻¹. libretexts.org

C-Br Stretch: A band in the fingerprint region, usually between 500-650 cm⁻¹, confirming the presence of the bromo-alkane functionality.